5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
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Overview
Description
5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorophenylmethyl group and a methylsulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 2-methylsulfanyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-chlorophenyl)methyl]-2-methylthio-1H-pyrimidin-4-one
- 5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-2-one
Uniqueness
5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenylmethyl and methylsulfanyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H11ClN2OS |
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Molecular Weight |
266.75 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-12-14-7-9(11(16)15-12)5-8-3-2-4-10(13)6-8/h2-4,6-7H,5H2,1H3,(H,14,15,16) |
InChI Key |
KTXBMRWMKZZVKR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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